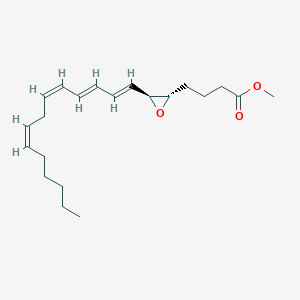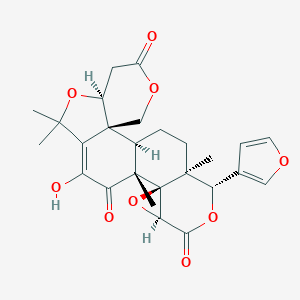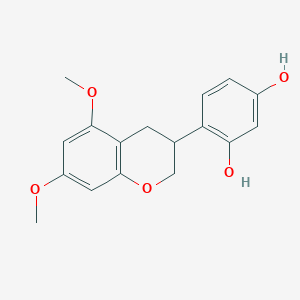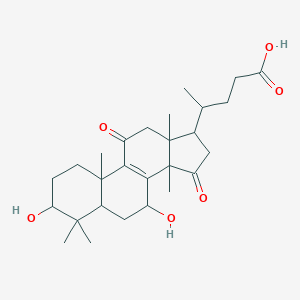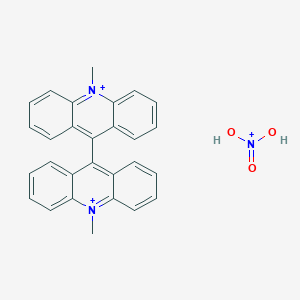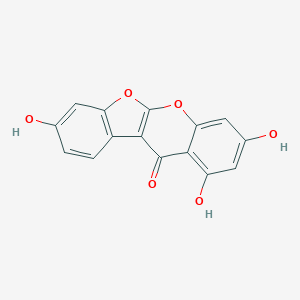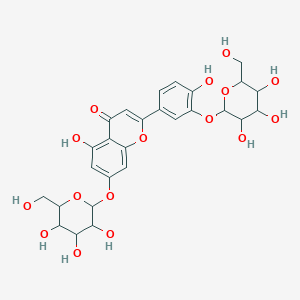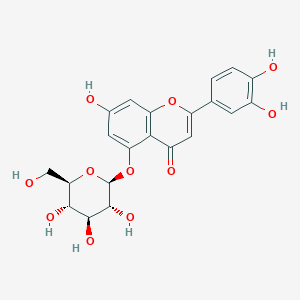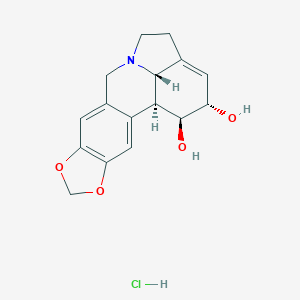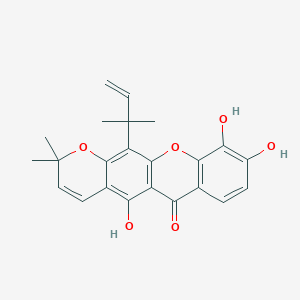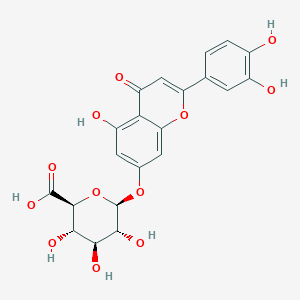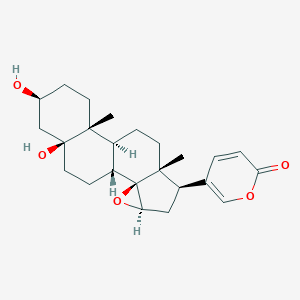
马里诺蛙毒素
概述
描述
作用机制
马里诺毒蟾蜍毒素通过与钠钾腺苷三磷酸酶 (Na+/K±ATPase) 酶结合发挥作用 . 这种结合抑制了酶的活性,导致细胞内钠水平升高。 随后,升高的钠水平通过钠钙交换器导致细胞内钙水平升高,从而增强心脏收缩力 . 此外,马里诺毒蟾蜍毒素诱导 Na+/K±ATPase 的内吞作用,进一步调节其活性 .
实验室实验的优点和局限性
One of the advantages of using Marinobufagenin in lab experiments is its ability to specifically target cardiovascular and renal physiology. However, one limitation is that Marinobufagenin has been found to be toxic at high concentrations and can cause cardiac arrhythmias and hypertension, which should be taken into consideration when using Marinobufagenin in lab experiments.
未来方向
Future research on Marinobufagenin should focus on fully understanding its mechanism of action, including its effects on cardiovascular and renal physiology and its impact on other physiological systems. Additionally, research on the use of Marinobufagenin in combination with other therapies should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of Marinobufagenin for the treatment of other diseases such as cancer should be further explored.
In conclusion, Marinobufagenin is a steroidal compound that belongs to a class of compounds known as bufadienolides and has been found to have a wide range of biological activities, including vasoconstrictive, cardiotonic, and anti-inflammatory effects. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other therapies. Additionally, research on its potential use for the treatment of other diseases should also be conducted.
Another area of future research on Marinobufagenin could be its potential use as a diagnostic marker for certain diseases. Studies have shown that Marinobufagenin levels are elevated in patients with hypertension and heart failure, suggesting that it may be a useful marker for these conditions. Additionally, research on the use of Marinobufagenin as a marker for chronic kidney disease and other renal disorders should also be conducted.
In addition to its use as a diagnostic marker, Marinobufagenin has also been investigated as a therapeutic target for the treatment of hypertension and heart failure. Studies have shown that inhibiting the effects of Marinobufagenin can lower blood pressure and improve heart function in animal models of these conditions. This suggests that targeting Marinobufagenin may be a promising strategy for the treatment of hypertension and heart failure.
In conclusion, Marinobufagenin is a steroidal compound that has a wide range of biological activities and has been found to be present in the venom of certain species of toads. It has been shown to have potential use in the treatment of hypertension, heart failure, and chronic kidney disease. Additionally, it has been used as a diagnostic marker for certain diseases and a therapeutic target for the treatment of hypertension and heart failure. Future research on Marinobufagenin should focus on fully understanding its mechanism of action, potential use as a diagnostic marker and therapeutic target for the treatment of hypertension, heart failure, and chronic kidney disease.
科学研究应用
马里诺毒蟾蜍毒素具有以下几种科学研究应用:
生化分析
Biochemical Properties
Marinobufagenin has a common action on the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a role in positive cardiac inotropism . After binding to the enzyme Na+/K±ATPase, Marinobufagenin slowly dissociates to induce the endocytosis of this enzyme .
Cellular Effects
Marinobufagenin has been shown to induce changes in proliferation or viability of pig kidney cells . It also stimulates the expression of the early apoptosis marker, annexin-V . Marinobufagenin also stimulates the secretion of interleukin-6 .
Molecular Mechanism
Marinobufagenin acts as an endogenous cardiotonic steroid . It inhibits the Na+/K±ATPase, an enzyme which is ubiquitous in cell membranes . This inhibition leads to a variety of effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Marinobufagenin on cells can change over time. For example, it has been shown to induce rapid ERK1/2 phosphorylation . The corresponding proliferative response was observed for Marinobufagenin .
Dosage Effects in Animal Models
The effects of Marinobufagenin can vary with different dosages in animal models . For example, Marinobufagenin has been shown to enhance cardiac contractility in mice with ouabain-sensitive α1 Na±K±ATPase .
Metabolic Pathways
Marinobufagenin is involved in the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is a key player in the regulation of sodium and potassium ion concentrations within cells .
Transport and Distribution
Marinobufagenin, after binding to the enzyme Na+/K±ATPase, slowly dissociates to induce the endocytosis of this enzyme . This suggests that Marinobufagenin may be transported and distributed within cells via endocytosis .
Subcellular Localization
The exact subcellular localization of Marinobufagenin is not clearly defined in the literature. Given its role in inhibiting the Na+/K±ATPase, it is likely that Marinobufagenin interacts with this enzyme at the cell membrane .
准备方法
合成路线和反应条件: 马里诺毒蟾蜍毒素的合成涉及复杂的化学反应。 一种方法包括使用薄层色谱法从美洲牛蛙 (Bufo marinus) 的结晶毒素中分离该化合物. 合成路线通常涉及多个步骤,包括形成蟾蜍毒素类核心结构以及随后进行功能化以生成马里诺毒蟾蜍毒素。
工业生产方法: 马里诺毒蟾蜍毒素的工业生产没有广泛的文献记载,这可能是由于其复杂的结构以及难以大量合成。
化学反应分析
反应类型: 马里诺毒蟾蜍毒素会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰该化合物以用于不同的应用至关重要。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常采用还原剂,如氢化铝锂或硼氢化钠。
取代: 可以使用试剂,如甲醇钠或叔丁醇钾,进行亲核取代反应。
主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成马里诺毒蟾蜍毒素的各种氧化衍生物,而还原可以生成该化合物的还原形式。
相似化合物的比较
属性
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQTHQLNRILMH-OBBGIPBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041063 | |
| Record name | Marinobufagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-42-8 | |
| Record name | Marinobufagenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Marinobufagenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Marinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Marinobufagenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MARINOBUFAGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


